

In-Depth Toxicological Profile of Cinidon-ethyl

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Compound of Interest		
Compound Name:	Cinidon-ethyl	
Cat. No.:	B117795	Get Quote

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Cinidon-ethyl, a dicarboximide herbicide, is recognized for its post-emergence control of broadleaf weeds. Its toxicological profile, crucial for risk assessment and understanding its potential impact on non-target organisms, reveals a compound with low acute toxicity but concerns regarding chronic effects, including carcinogenicity and reproductive toxicity. This technical guide provides a comprehensive overview of the toxicological data for **Cinidon-ethyl**, detailing experimental methodologies and visualizing key pathways.

Mammalian Toxicity

The toxicological assessment of **Cinidon-ethyl** in mammalian species indicates a low potential for acute toxicity via oral, dermal, and inhalation routes. However, repeated exposure in subchronic and chronic studies has identified specific target organs and raised concerns about its long-term effects.

Acute Toxicity

Cinidon-ethyl exhibits low acute toxicity. Studies conducted on various animal models demonstrate a high lethal dose (LD50) and lethal concentration (LC50), suggesting a low risk of acute poisoning from single exposures.



Endpoint	Species	Route	Value	GHS Classification
LD50	Rat	Oral	> 2,200 mg/kg bw[1]	Not Classified
LD50	Rat	Dermal	> 2,000 mg/kg bw[1]	Not Classified
LC50	Rat	Inhalation (4h)	> 5.3 mg/L[1]	Not Classified
Skin Irritation	Rabbit	-	No irritation[1]	Not Classified
Eye Irritation	Rabbit	-	No irritation[1]	Not Classified
Skin Sensitization	-	-	May cause sensitization[1]	Category 1

Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 423) The acute oral toxicity of **Cinidon-ethyl** is typically determined using the Acute Toxic Class Method (OECD 423).[2][3] [4][5][6][7] This method involves a stepwise procedure with the use of a minimum number of animals.

- Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.[5]
- Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a brief fasting period before administration of the test substance.
- Dose Administration: A single dose of Cinidon-ethyl, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[4]
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]
- Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[6]

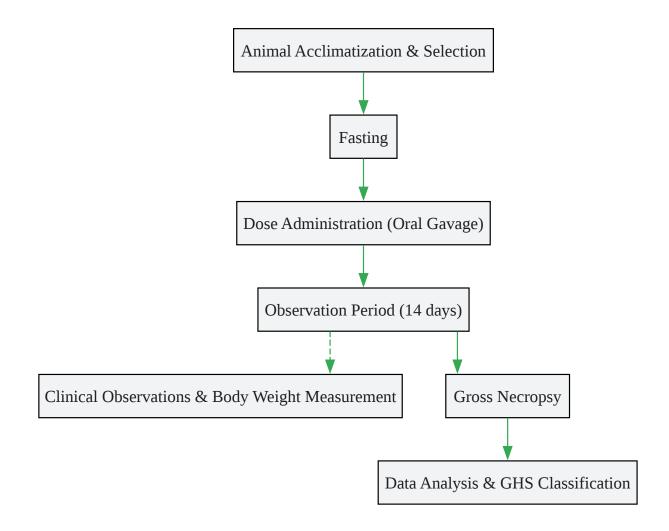


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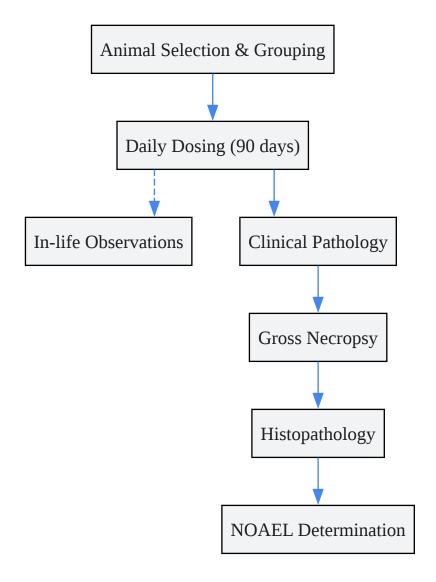
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The following flowchart illustrates the general workflow for an acute oral toxicity study following the OECD 423 guideline.

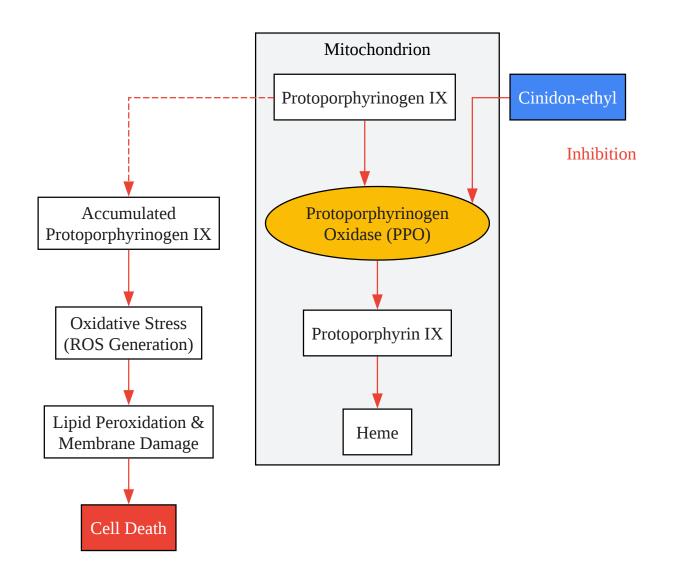












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